Lactobionic acid

Overview

Description

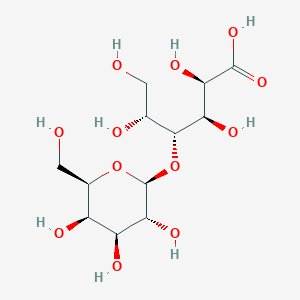

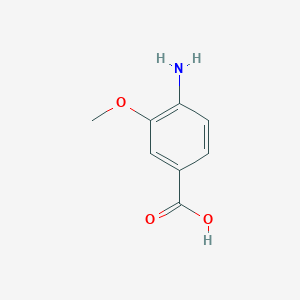

Lactobionic acid (LBA) is a sugar acid, a disaccharide formed from gluconic acid and galactose . It can be formed by the oxidation of lactose . The carboxylate anion of lactobionic acid is known as lactobionate . It is an aldonic acid with probiotics, antimicrobial, antioxidant, calcium chelating activity .

Synthesis Analysis

Lactobionic acid is produced mainly through biochemical methods which make it safe for humans to consume as food or medicine . This systematic review describes various bioproduction methods of lactobionic acid, emphasizing the production method, conversion rate, and specific yield of various microorganisms and enzymes employed in its biosynthesis .Molecular Structure Analysis

The molecular formula of Lactobionic acid is C12H22O12 . Its IUPAC name is (2R,3R,4R)-2,3,5,6-Tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid .Chemical Reactions Analysis

Lactobionic acid can be formed by the oxidation of lactose . The biochemical method for producing lactobionic acid makes it safe for humans to consume as food or medicine . The oxidoreductase enzymes responsible for the conversion of lactose can be purified from the system by advanced membrane technology .Physical And Chemical Properties Analysis

Lactobionic acid is a polyhydroxy acid formed by the union of two molecules (galactose and gluconic acid) linked by an ether-bond . It shows many interesting and unusual properties due to its structure and composition, although it is traditionally known in the food industry for its chelating, moisturizing, gelling, and antioxidant properties .Scientific Research Applications

Bioprocessing and Fermentation

LBA can be produced through the fermentation of Pseudomonas taetrolens . By controlling pH and temperature, researchers have optimized the production, achieving high titers and productivity . This process is eco-friendly and has been refined to maximize yield, making it a promising method for large-scale production of LBA.

Food Industry Applications

As a food ingredient, LBA exhibits antioxidant, chelator, and moisturizer properties. It’s found in “Caspian Sea yogurt” and is being explored for its potential as a food additive. However, more studies on its safety and consumption are needed to fully integrate it into food products .

Pharmaceutical Uses

In the pharmaceutical industry, LBA is known for its biofunctional qualities such as probiotic, antimicrobial, and antioxidant properties. Its calcium chelating activity also makes it valuable for developing new medications and treatments .

Cosmetic Applications

The cosmetic industry values LBA for its moisturizing and antioxidant properties. It’s used in formulations to improve skin hydration and combat oxidative stress, contributing to healthier skin appearance .

Organ Preservation

LBA plays a crucial role in organ preservative solutions. Its ability to chelate calcium ions helps in maintaining the viability of organs for transplantation, ensuring better outcomes for recipients .

Chemical Material Synthesis

LBA serves as a chemical platform for synthesizing biocompatible and biodegradable drug delivery vehicles. Its multifunctional structure allows for the creation of novel materials with potential applications in targeted therapy .

Flavor Enhancement

In cooking products, LBA reduces undesirable Maillard browning and enhances flavors. It’s being researched for use as a flavor enhancer in foods and beverages, offering new sensory experiences .

Bio-production Optimization

Recent studies focus on the bio-production of LBA, aiming to improve the efficiency and sustainability of the process. Innovations in this area could lead to more cost-effective and environmentally friendly production methods .

Mechanism of Action

Target of Action

Lactobionic acid (LBA) is a natural polyhydroxy acid formed from gluconic acid and galactose . It primarily targets bacterial cells such as Staphylococcus aureus , and it also interacts with human skin cells . In the food industry, it is known for its chelating, moisturizing, gelling, and antioxidant properties .

Mode of Action

LBA exerts its antibacterial activity by breaking down the structure of the bacterial cell wall and membrane, thereby releasing the cellular contents and inhibiting protein synthesis, which ultimately leads to cell death . In human skin cells, LBA acts as an antioxidant, scavenging free radicals and protecting the skin from oxidative stress . It also functions as a chelating agent, binding to metal ions responsible for harmful reactions in the skin, thereby preventing environmental damage caused by heavy metals .

Biochemical Pathways

The biochemical method for producing LBA makes it safe for humans to consume as food or medicine . The production of LBA involves the oxidation of lactose to gluconic acid . This process can be carried out by microbial fermentation or biocatalytic approaches such as enzymatic synthesis . The production method, conversion rate, and specific yield of various microorganisms and enzymes employed in the biosynthesis of LBA have been studied .

Pharmacokinetics

It is known that lba is produced mainly by chemical, enzymatic, or microbial synthesis . The method using ethanol precipitation and ion-exchange chromatography has been developed to recover pure LBA from the fermentation broth .

Result of Action

The result of LBA’s action is the inhibition of bacterial growth and the protection of human skin cells from oxidative stress . In bacterial cells, LBA causes damage to the cell wall and membrane, leading to the leakage of cellular contents and inhibition of protein synthesis . In human skin cells, LBA acts as an antioxidant and a chelating agent, providing protection against oxidative stress and environmental damage .

Action Environment

The action of LBA can be influenced by environmental factors such as pH and temperature . For instance, the production of LBA by Pseudomonas taetrolens can be enhanced by controlling the pH of the culture medium and the growth temperature . Furthermore, the use of LBA in foodstuffs to produce new functional products and to evaluate its antimicrobial activity against food-borne pathogens is a relatively new topic that has attracted the interest of the international research community .

Safety and Hazards

Future Directions

In the future, biotechnological production of lactobionic acid can be supposed to take the full transition to the manufacturing stage . The procedure described in this paper could help to produce LBA on an industrial scale via microbial bioconversion from acid whey, developing a promising biotechnological approach for lactose conversion .

properties

IUPAC Name |

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4-,5+,6+,7-,8-,9-,10-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTUSYBCFIZPBE-AMTLMPIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5001-51-4 (calcium salt[2:1]), 110638-68-1 (calcium salt/solvate), 12569-38-9 (calcium glubionate salt/solvate), 129388-07-4 (levdobutamine salt/solvate), 135326-55-5 (clarithromycin salt/solvate), 305831-47-4 (azithromycin salt/solvate), 33659-28-8 (calcium bromo salt/solvate), 3847-29-8 (erythromycin salt/solvate), 69313-67-3 (potassium salt/solvate), 97635-31-9 (calcium glubionate salt/solvate) | |

| Record name | Lactobionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3048861 | |

| Record name | Lactobionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lactobionic acid | |

CAS RN |

96-82-2, 110638-68-1 | |

| Record name | Lactobionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactobionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lactobionic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16621 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lactobionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-O-β-D-galactopyranosyl-D-gluconic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Gluconic acid, 4-O-β-D-galactopyranosyl-, calcium salt (2:1), dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACTOBIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65R938S4DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B104323.png)

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B104324.png)

![3-Methylbenzo[g]isoquinoline](/img/structure/B104344.png)

![N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide](/img/structure/B104346.png)

![2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B104353.png)